[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid
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Overview
Description
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid: is a chemical compound with the molecular formula C14H12Br2NO3PS and a molecular weight of 465.1 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with bromine atoms at positions 3 and 7, an ethyl chain, and a phosphonic acid group. It is used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 7 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated phenothiazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated phenothiazine derivatives, and various substituted phenothiazine compounds .
Scientific Research Applications
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid has several scientific research applications:
Organic Electronics: It is used as a hole transport layer in organic solar cells and perovskite solar cells, enhancing charge extraction and transport.
Biology and Medicine:
Mechanism of Action
The mechanism of action of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid involves its ability to form self-assembled monolayers on electrode surfaces. The bromine substituents form halogen bonds with perovskite materials, while the sulfur atoms in the phenothiazine core passivate Lewis acid defects. This results in improved charge extraction and transport, leading to enhanced device efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A symmetrically brominated derivative of 10H-phenothiazine, known for its bioactivity and use in dye-sensitized solar cells.
Chlorpromazine: A phenothiazine derivative used in psychiatry for its antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine in allergy treatment.
Uniqueness
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is unique due to its combination of a phenothiazine core with bromine substituents and a phosphonic acid group. This structure allows it to form self-assembled monolayers that are energetically well-aligned with perovskite active layer materials, minimizing energy loss and enhancing device performance .
Properties
Molecular Formula |
C14H12Br2NO3PS |
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Molecular Weight |
465.1 g/mol |
IUPAC Name |
2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
InChI |
InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20) |
InChI Key |
BHVRNHGXRPILBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br |
Origin of Product |
United States |
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